molecular formula C6H8O4 B8495736 3,3-Dimethyl-1,4-dioxane-2,5-dione CAS No. 57321-97-8

3,3-Dimethyl-1,4-dioxane-2,5-dione

Cat. No.: B8495736
CAS No.: 57321-97-8
M. Wt: 144.12 g/mol
InChI Key: LLZIQIHXYWEQCA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-dioxane-2,5-dione is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

57321-97-8

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

3,3-dimethyl-1,4-dioxane-2,5-dione

InChI

InChI=1S/C6H8O4/c1-6(2)5(8)9-3-4(7)10-6/h3H2,1-2H3

InChI Key

LLZIQIHXYWEQCA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OCC(=O)O1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask containing two liters of chloroform, 1 mole of 2-hydroxy-isobutyric acid (104.1 gms.) and 2.2 moles of triethylamine (224 gms.), cooled in an ice bath, was slowly added 1 mole of chloroacetyl chloride (127 gms.) Addition took one hour. The chloroform was evaporated to yield a reddish semi-solid which was triturated several times with acetone followed by decantation of the reddish acetone extract. The white solid residue was triethylamine hydrochloride. The acetone extracts were combined and concentrated under vacuum to a red oil which was distilled under vacuum. The fraction distilling at 103°-110° C./0.7-0.9 torr. was collected. This fraction solidified to a green semi-solid which was recrystallized from isopropyl alcohol and then sublimed at 75° C./0.1 torr. to yield 15 grams of white solid, m.p. 82°-83° C. This was dissolved in 3000 ml. of benzene at 10° C. and extracted successively with three 300 ml. portions of 0.01 N HCl solution saturated with sodium chloride in a separatory funnel, and the benzene layer quickly dried by filtration through a bed of anhydrous sodium sulfate into a flask containing anhydrous magnesium sulfate. After the removal of the magnesium sulfate by filtration and the benzene under vacuum, the solid 3,3-dimethyl-1,4-dioxane-2,5-dione was recrystallized from isopropyl alcohol and sublimed at 75° C./0.1 torr. to yield 13 grams of solid, m.p. 85°-86° C., % C found = 50.00 vs. 50.00 calculated, % H found = 5.52 vs. 5.60 calculated.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
104.1 g
Type
reactant
Reaction Step Two
Quantity
224 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1 g of cyclic keto-ester (7.8 mmol), 2.7 g of metachloroperbenzoic acid (2 eq.) and 70 μl of trifluoromethanesulphonic acid (0.1 eq.) in 20 ml of dichloromethane is left under stirring at ambient temperature for 3 hours. The solvent is eliminated under vacuum, then the medium is analyzed. NMR 1H reveals the complete conversion of the ring with 5 members and the formation of mostly 3,3-dimethyl-2,5-dioxane-1,4-dione (spectroscopic yield: 60%).
[Compound]
Name
cyclic keto-ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 5 g of cyclic keto-ester (39 mmol) and 8.1 g of metachloroperbenzoic acid (1.2 eq.) in 40 ml of dichloromethane is heated under reflux for 24 hours. The complete conversion of the ring with 5 members is monitored by NMR 1H on a sample. The reaction medium is then cooled down to −18° C. overnight then filtered on frit in order to eliminate the metachlorobenzoic acid formed. The filtrate is concentrated under vacuum. The residue is recrystallized from ethyl acetate at −18° C. 3.9 g of analytically pure, 3,3-dimethyl-2,5-dioxane-1,4-dione are thus obtained (70% of isolated product yield). The product is characterized by NMR 1H [4.97 (s, 2H), 1.70 (s, 6H)] and 13C [167.7 and 163.9 (C═O), 79.8 (Cq), 65.8 (CH2), 25.8 (CH3)], RX (cf. FIG. 1), mp (84-85° C.) and elementary analysis. Calculated C: 50.00, H: 5.56. Found C: 49.98, H: 5.33.
[Compound]
Name
cyclic keto-ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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